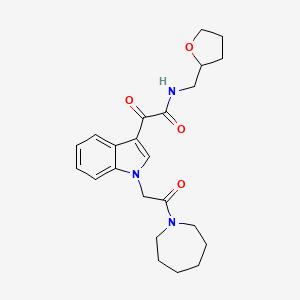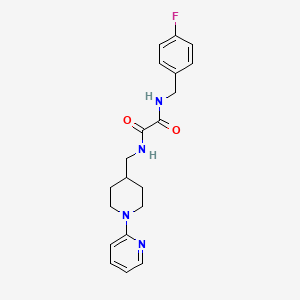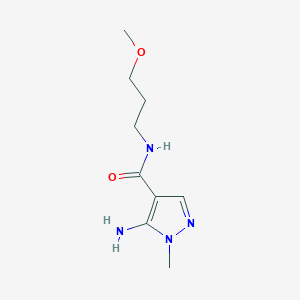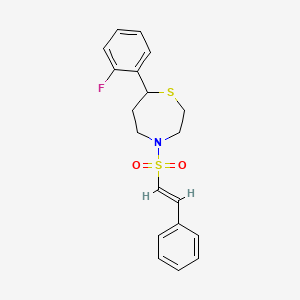
(E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
New Synthesis Methods
A study by Nguyen and Peet (2011) developed a new route to esters of (E)-2-(styrylsulfonyl)acetic acid, showcasing innovative methods in chemical synthesis (Nguyen & Peet, 2011).
Analytical Chemistry Applications
Toyo’oka et al. (1988) utilized derivatives similar to (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane in the simultaneous determination of thiols and disulfides, indicating its potential in analytical chemistry (Toyo’oka et al., 1988).
Role in Organic Synthesis
He et al. (2015) discussed the use of fluorinated sulfinate salts in organic synthesis, highlighting the importance of similar compounds in the development of novel synthetic routes (He et al., 2015).
Pharmacological and Biomedical Research
Antimicrobial Activity
Padmavathi et al. (2008) explored sulfone-linked bis heterocycles derived from compounds like (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane for their antimicrobial properties, providing insights into potential biomedical applications (Padmavathi et al., 2008).
Medicinal Chemistry
Research in medicinal chemistry by Tucker et al. (1988) and Anzini et al. (2008) have shown the significance of similar sulfone and sulfoxide derivatives in developing therapeutic agents (Tucker et al., 1988); (Anzini et al., 2008).
Materials Science and Other Applications
Electroactive Polymers
Ferraris et al. (1998) demonstrated the use of derivatives of thiophene, which bear similarity to the structure of (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane, in creating electroactive polymers for capacitor applications (Ferraris et al., 1998).
Novel Fluorinating Agents
Umemoto et al. (2010) discussed the synthesis and properties of phenylsulfur trifluorides, compounds related to (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane, highlighting their role as novel fluorinating agents (Umemoto et al., 2010).
Sulfonated Polymers for Fuel Cells
Research by Bae et al. (2009) on sulfonated poly(arylene ether sulfone)s block copolymers, which are structurally related to (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane, showed potential in fuel-cell applications (Bae et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.
Eigenschaften
IUPAC Name |
7-(2-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S2/c20-18-9-5-4-8-17(18)19-10-12-21(13-14-24-19)25(22,23)15-11-16-6-2-1-3-7-16/h1-9,11,15,19H,10,12-14H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZKQIVFPYTJJD-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

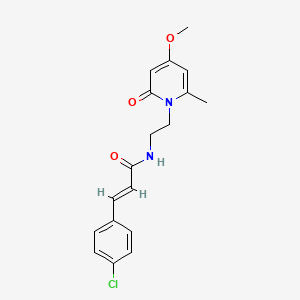
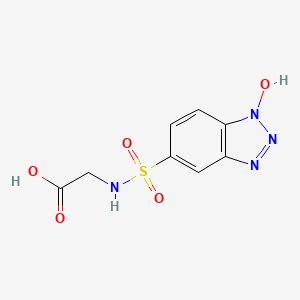
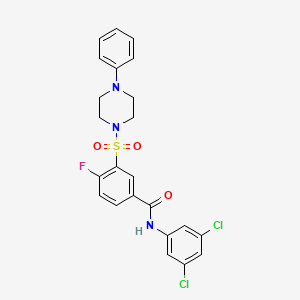
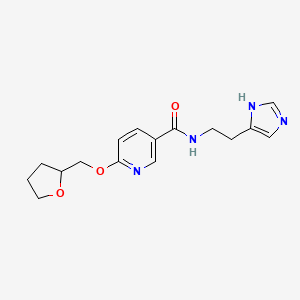
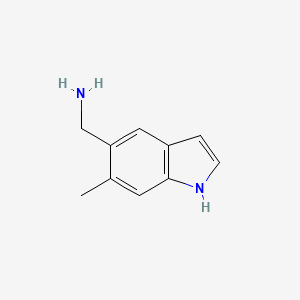
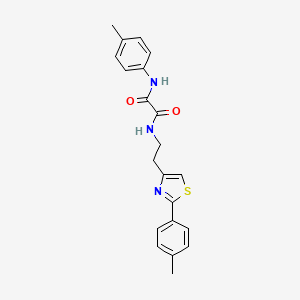
![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)
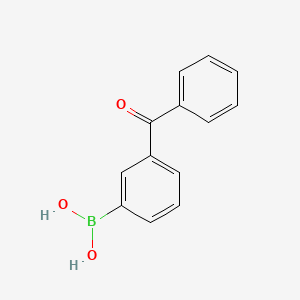
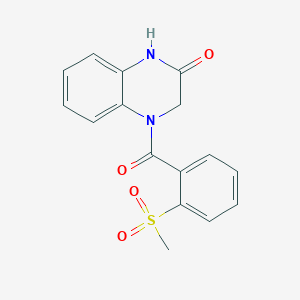
![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)
![2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2596147.png)
